1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione
Description
1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione, commonly referred to as "bimane," is a bicyclic heterocyclic compound characterized by a fused pyrazole ring system with two ketone groups at positions 1 and 5. Its derivatives exhibit remarkable fluorescence properties, making them valuable in biochemical and biophysical applications, particularly as thiol-reactive probes and environment-sensitive dyes . The parent compound (CAS 68654-22-8) has a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 . Key modifications, such as bromination or functional group substitutions, enhance its utility in specific applications like glutathione (GSH) detection, protein labeling, and amyloid fibril imaging .
Properties
CAS No. |
79769-56-5 |
|---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
pyrazolo[1,2-a]pyrazole-3,5-dione |
InChI |
InChI=1S/C6H4N2O2/c9-5-1-3-7-4-2-6(10)8(5)7/h1-4H |
InChI Key |
DOYVLWSSQKOKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=O)N2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization to form the pyrazole rings . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects .
Comparison with Similar Compounds
Monobromobimane (mBBr)
Dibromobimane (dBBr)
Styryl-Modified Derivatives (e.g., 5h, 5j)
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